TNO155

Description

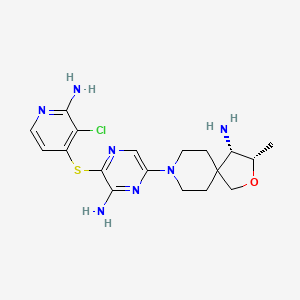

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S)-8-[6-amino-5-(2-amino-3-chloropyridin-4-yl)sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClN7OS/c1-10-14(20)18(9-27-10)3-6-26(7-4-18)12-8-24-17(16(22)25-12)28-11-2-5-23-15(21)13(11)19/h2,5,8,10,14H,3-4,6-7,9,20H2,1H3,(H2,21,23)(H2,22,25)/t10-,14+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJZOKGUEJUNIO-IINYFYTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2(CCN(CC2)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)N)Cl)CO1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C2(CCN(CC2)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)N)Cl)CO1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801765-04-7 | |

| Record name | TNO-155 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801765047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Batoprotafib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPJWORQEGI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TNO155: An In-Depth Technical Guide to its Mechanism of Action in the MAPK Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TNO155, a potent and selective allosteric inhibitor of Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), represents a promising therapeutic agent in oncology. SHP2 is a critical signaling node that positively regulates the mitogen-activated protein kinase (MAPK) pathway, a key driver of cell proliferation, survival, and differentiation. Dysregulation of the MAPK pathway is a hallmark of many cancers, making SHP2 an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to SHP2 and the MAPK Pathway

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases (RTKs). Upon growth factor binding, RTKs autophosphorylate, creating docking sites for adaptor proteins like Grb2, which in turn recruits Son of Sevenless (SOS1), a guanine (B1146940) nucleotide exchange factor for Ras. SHP2 is recruited to these signaling complexes and, through its phosphatase activity, is thought to promote the full activation of Ras. This leads to the sequential activation of the MAPK cascade: RAF, MEK, and ERK. Activated ERK translocates to the nucleus to regulate gene expression, leading to cell proliferation, differentiation, and survival. In many cancer types, mutations or overexpression of components of this pathway lead to its constitutive activation, driving uncontrolled cell growth.

This compound Mechanism of Action

This compound is an orally active, allosteric inhibitor of SHP2.[1][2] Unlike active site inhibitors, this compound binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes SHP2 in a closed, auto-inhibited conformation. In this state, the catalytic activity of the PTP domain is blocked, and the SH2 domains are prevented from binding to their upstream phosphotyrosine-containing partners. By locking SHP2 in this inactive state, this compound effectively abrogates its function as a positive regulator of the MAPK pathway, leading to a reduction in ERK phosphorylation.[3]

References

TNO155 as a SHP2 allosteric inhibitor

An In-depth Technical Guide on TNO155 as a SHP2 Allosteric Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a first-in-class, potent, selective, and orally bioavailable allosteric inhibitor of the Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2).[1][2][3] SHP2, encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in cell signaling.[1][4] It is a key downstream mediator of receptor tyrosine kinase (RTK) signaling, primarily promoting the activation of the RAS-mitogen-activated protein kinase (MAPK) pathway.[1][5][6] Due to its function as a central node in oncogenic signaling and its role in the tumor microenvironment, SHP2 has emerged as a high-interest therapeutic target in oncology.[1][5][6] this compound binds to a unique allosteric pocket on the SHP2 protein, stabilizing it in a closed, auto-inhibited conformation. This mechanism effectively blocks its catalytic activity and downstream signal transduction. Preclinical studies have demonstrated this compound's ability to inhibit cancer cell proliferation and show synergistic anti-tumor activity when combined with inhibitors of other key oncogenic drivers like EGFR, BRAF, and KRAS G12C.[7][8][9] Early-phase clinical trials have established a manageable safety profile and favorable pharmacokinetic properties for this compound, with evidence of target engagement at well-tolerated doses.[10][11][12][13] This guide provides a comprehensive overview of this compound, detailing its mechanism of action, the signaling pathways it modulates, key preclinical and clinical data, and the experimental protocols used for its characterization.

The Role of SHP2 in Cancer Signaling

SHP2 is a ubiquitously expressed protein tyrosine phosphatase that integrates signals from various growth factors, cytokines, and integrin receptors.[5][6] It is composed of two N-terminal SH2 domains, a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[4][14] Under basal conditions, the N-terminal SH2 domain binds to the PTP domain, locking the enzyme in an auto-inhibited state.[15]

Upon activation of RTKs, SHP2 is recruited to phosphorylated tyrosine residues on the receptors or associated scaffolding proteins via its SH2 domains. This binding event induces a conformational change that releases the auto-inhibition, activating SHP2's phosphatase activity.[5][15] Activated SHP2 dephosphorylates specific substrates, which ultimately leads to the activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade, a critical pathway for cell proliferation, survival, and differentiation.[5][6][16] Aberrant SHP2 activation, though rarely through direct mutation in solid tumors, is a key driver in many cancers that rely on hyperactive RTK signaling.[6] It also plays a role in the tumor microenvironment, for instance by promoting the polarization of immunosuppressive M2-like tumor-associated macrophages (TAMs).[5]

This compound: Mechanism of Allosteric Inhibition

This compound is a highly selective, allosteric inhibitor that targets SHP2 in its inactive state.[1][17] Unlike active-site inhibitors, allosteric inhibitors bind to a remote pocket. This compound occupies a tunnel-like allosteric pocket formed at the interface of the N-terminal SH2, C-terminal SH2, and PTP domains. This binding event locks the enzyme in its closed, auto-inhibited conformation, preventing the conformational change required for its activation. By stabilizing the inactive state, this compound effectively prevents SHP2 from participating in the signaling cascade, leading to the suppression of downstream pathways, most notably the MAPK pathway.[1][18] This mechanism confers high selectivity for SHP2 over other phosphatases, including the closely related SHP1.[19]

Quantitative Data Summary

Preclinical Potency and Bioavailability

This compound demonstrates potent inhibition of SHP2 in biochemical assays and downstream pathway activity in cellular models. It also exhibits good oral bioavailability across multiple species.

| Parameter | Value | Assay/Species | Reference |

| SHP2 IC₅₀ | 0.011 µM | Biochemical Assay (Wild-Type SHP2) | [14][20] |

| pERK IC₅₀ | 0.008 µM | KYSE520 Cellular Assay | [14][18] |

| Cell Proliferation IC₅₀ | 0.100 µM | KYSE520 5-day Assay | [14][18] |

| Oral Bioavailability | 78% | Mouse | [18] |

| 86% | Rat | [18] | |

| 60% | Monkey | [18] | |

| Off-Target IC₅₀ (Cav1.2) | 18 µM | - | [14][18] |

| Off-Target IC₅₀ (VMAT) | 6.9 µM | - | [14][18] |

| Off-Target IC₅₀ (SST3) | 11 µM | - | [14][18] |

Clinical Pharmacokinetics and Pharmacodynamics (Monotherapy)

The first-in-human trial (NCT03114319) provided key insights into the clinical profile of this compound as a single agent.[10][12]

| Parameter | Finding | Clinical Trial | Reference |

| Absorption (Tₘₐₓ) | Rapid, median ~1.1 hours post-dose | NCT03114319 | [12][13] |

| Half-life (T₁/₂) | ~34 hours (median effective) | NCT03114319 | [12] |

| Exposure | Near dose-proportional | NCT03114319 | [12] |

| Target Engagement | Consistent DUSP6 suppression at doses ≥20 mg/day | NCT03114319 | [11][17] |

| Best Response | Stable Disease (20-22% of patients) | NCT03114319 | [11][12] |

| Median Duration of SD | 4.9 - 5.6 months | NCT03114319 | [11][12] |

Clinical Efficacy (Combination Therapy)

This compound has shown more promising anti-tumor activity when combined with other targeted agents, particularly KRAS G12C inhibitors.

| Combination | Tumor Type | Key Efficacy Data | Clinical Trial | Reference |

| This compound + JDQ433 (KRAS G12C inhibitor) | KRAS G12C+ NSCLC (KRASi pre-treated) | ORR: 33.3%; DCR: 66.7% | KontRASt-01 (NCT04699188) | [21] |

| This compound + Spartalizumab (anti-PD-1) | Advanced Solid Tumors | DCR: 26.3% (all doses); 31.6% (recommended dose) | NCT04000529 | [22] |

Experimental Protocols

The characterization of this compound involves a series of standard and specialized assays to determine its biochemical potency, cellular activity, and in vivo efficacy.

Biochemical SHP2 Phosphatase Activity Assay

This fluorescence-based in vitro assay directly measures the enzymatic activity of SHP2 and its inhibition by this compound.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified SHP2 protein.

-

Principle: The assay measures the dephosphorylation of a synthetic phosphopeptide substrate by the SHP2 enzyme. The amount of free phosphate (B84403) generated is detected using a fluorescent dye.

-

Methodology:

-

Reagent Preparation: Recombinant full-length wild-type SHP2 protein is diluted in an appropriate assay buffer. A synthetic phosphopeptide substrate and a phosphate-detecting reagent (e.g., Malachite Green or a fluorescent equivalent) are prepared. This compound is serially diluted in DMSO.

-

Enzyme Activation: For wild-type SHP2, pre-incubation with an activating peptide (e.g., a bisphosphorylated peptide from IRS-1) is required to relieve auto-inhibition.[15]

-

Assay Reaction: In a 384-well plate, add the serially diluted this compound or DMSO vehicle control.

-

Add the activated SHP2 enzyme to each well and incubate briefly.

-

Initiate the reaction by adding the phosphopeptide substrate.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction.[15]

-

Detection: Stop the reaction and add the phosphate detection reagent. Measure the fluorescence signal using a microplate reader.

-

Data Analysis: The fluorescence signal is proportional to SHP2 activity. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

-

Cell-Based Phospho-ERK (p-ERK) Western Blot Assay

This assay assesses the ability of this compound to inhibit SHP2 signaling within a cellular context by measuring the phosphorylation status of ERK, a key downstream effector.[23]

-

Objective: To confirm target engagement and measure the potency of this compound in inhibiting the MAPK pathway in cancer cell lines.

-

Methodology:

-

Cell Culture: Seed a cancer cell line known to be dependent on RTK signaling (e.g., HCC827, KYSE520) in culture plates and allow them to adhere.

-

Serum Starvation: To reduce basal signaling activity, starve the cells in serum-free media for 12-24 hours.[23]

-

Inhibitor Treatment: Pre-treat the starved cells with various concentrations of this compound or DMSO vehicle for 2-4 hours.[23]

-

Stimulation: Stimulate the cells with a relevant growth factor (e.g., EGF, HGF) for a short period (e.g., 10-15 minutes) to induce RTK and MAPK pathway activation.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ERK (p-ERK) and total ERK. A loading control like β-actin or GAPDH should also be used.

-

Detection: After incubation with appropriate HRP-conjugated secondary antibodies, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities. The effect of this compound is determined by the reduction in the p-ERK/total ERK ratio compared to the stimulated vehicle control.

-

Cell Proliferation Assay

This assay measures the effect of this compound on the viability and growth of cancer cells over several days.

-

Objective: To determine the anti-proliferative activity of this compound in various cancer cell lines.

-

Methodology:

-

Cell Seeding: Seed cancer cells in 96-well plates at a low density (e.g., 2,000-3,000 cells/well) and allow them to attach overnight.[7]

-

Drug Treatment: Treat the cells with a range of concentrations of this compound. Include a DMSO-only control.

-

Incubation: Incubate the cells for 3 to 6 days under standard cell culture conditions.[7][24]

-

Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo (measures ATP, indicating metabolically active cells) or alamarBlue (measures metabolic activity).[7][25]

-

Data Analysis: Normalize the luminescence or fluorescence readings to the DMSO control wells. Plot the percentage of cell viability against drug concentration to determine the IC₅₀ for cell growth inhibition.

-

In Vivo Tumor Xenograft Efficacy Study

Animal models are used to evaluate the anti-tumor efficacy of this compound in a living system.[7]

-

Objective: To assess the ability of this compound, alone or in combination, to inhibit tumor growth in vivo.

-

Methodology:

-

Animal Model: Use immunocompromised mice (e.g., nude or NSG mice).

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HT-29, PC-9) or patient-derived xenograft (PDX) fragments into the flanks of the mice.[7][9]

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, this compound, combination agent, this compound + combination agent).

-

Drug Administration: Administer this compound and other agents via an appropriate route (e.g., oral gavage) according to a predetermined schedule and dose.

-

Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume (measured with calipers) regularly (e.g., twice weekly).

-

Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate metrics such as tumor growth inhibition (TGI) to determine efficacy. Statistical analysis (e.g., ANOVA) is used to compare treatment groups.

-

Combination Strategies and Overcoming Resistance

While this compound has shown limited single-agent activity in clinical trials, its true potential lies in combination therapy.[5][17] Many targeted therapies that inhibit the MAPK pathway (e.g., EGFR, BRAF, or KRAS inhibitors) suffer from intrinsic or acquired resistance, often driven by feedback reactivation of the pathway via RTKs.[7][9][26]

-

With KRAS G12C Inhibitors: KRAS G12C inhibitors only bind to the inactive, GDP-bound state of the protein. By blocking upstream RTK signaling, this compound reduces KRAS GTP-loading, thereby increasing the pool of inactive KRAS G12C available for inhibitor binding.[7] It also prevents feedback reactivation of wild-type RAS isoforms, leading to a more durable pathway inhibition.[8][9][21]

-

With EGFR/BRAF Inhibitors: In cancers like BRAF V600E colorectal cancer or EGFR-mutant NSCLC, resistance to BRAF or EGFR inhibitors is frequently mediated by EGFR-driven feedback reactivation of the MAPK pathway.[7][26] this compound can block this feedback loop, restoring or enhancing sensitivity to the primary targeted agent.[7][8][9]

-

With Immunotherapy: SHP2 is a downstream effector of the PD-1 pathway in T-cells and is involved in the maturation of immunosuppressive macrophages.[5][18] By inhibiting SHP2, this compound may help reshape the tumor microenvironment to be less immunosuppressive, providing a rationale for its combination with immune checkpoint inhibitors like anti-PD-1 antibodies.[7][8][9]

Conclusion

This compound is a potent and selective allosteric SHP2 inhibitor with a well-defined mechanism of action and a favorable clinical pharmacokinetic and safety profile. Its ability to block a central node in the RAS-MAPK signaling pathway makes it an attractive agent for treating a variety of solid tumors. While monotherapy efficacy is modest, the true therapeutic potential of this compound is being realized in combination strategies. By preventing feedback reactivation and overcoming resistance to other targeted therapies, this compound represents a key component in the next generation of combination treatments for RTK- and MAPK-driven cancers. Ongoing and future clinical trials will continue to define its role in the oncology treatment landscape.[12][13]

References

- 1. Identification of this compound, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Document: Identification of this compound, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. (CHEMBL4699491) - ChEMBL [ebi.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Combinations with Allosteric SHP2 Inhibitor this compound to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 10. cancernetwork.com [cancernetwork.com]

- 11. | BioWorld [bioworld.com]

- 12. ascopubs.org [ascopubs.org]

- 13. targetedonc.com [targetedonc.com]

- 14. cancer-research-network.com [cancer-research-network.com]

- 15. benchchem.com [benchchem.com]

- 16. Frontiers | Activating Mutation of SHP2 Establishes a Tumorigenic Phonotype Through Cell-Autonomous and Non-Cell-Autonomous Mechanisms [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. selleckchem.com [selleckchem.com]

- 21. onclive.com [onclive.com]

- 22. targetedonc.com [targetedonc.com]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. SHP2 Inhibition with this compound Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Role of TNO155 in Receptor Tyrosine Kinase Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TNO155 is a potent and selective, orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2). SHP2 is a critical intracellular signaling node that transduces signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) cascade. Dysregulation of RTK signaling is a common driver of oncogenesis, and this compound represents a promising therapeutic strategy to counteract this by targeting a key downstream effector. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on RTK signaling, and its preclinical and clinical development. Quantitative data on its activity, detailed experimental methodologies, and visual representations of the signaling pathways involved are presented to offer a comprehensive resource for researchers and drug development professionals.

Introduction to SHP2 and its Role in RTK Signaling

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in cell growth, differentiation, and survival.[1] It is ubiquitously expressed and is a crucial component of the signaling cascade initiated by the activation of various RTKs, including EGFR, FGFR, and MET. Upon ligand binding, RTKs dimerize and autophosphorylate on tyrosine residues, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to these phosphotyrosine sites via its two SH2 domains, leading to its activation. Activated SHP2 dephosphorylates specific substrates, including the GAB1/2 and IRS1/2 docking proteins, which in turn promotes the activation of the RAS-RAF-MEK-ERK (MAPK) signaling pathway. SHP2 is therefore a positive regulator of the MAPK pathway downstream of RTKs.

This compound: Mechanism of Action

This compound is an allosteric inhibitor of SHP2.[2] It binds to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in a closed, auto-inhibited conformation. This prevents the catalytic domain from accessing its substrates, thereby blocking its phosphatase activity. By inhibiting SHP2, this compound effectively attenuates the signal transduction from RTKs to the RAS-MAPK pathway.

This compound in Receptor Tyrosine Kinase (RTK) Signaling

This compound has been shown to inhibit signaling downstream of multiple RTKs. In preclinical models, this compound has demonstrated efficacy in cancers driven by alterations in EGFR, FGFR, and other RTKs. By blocking SHP2, this compound can overcome resistance to direct RTK inhibitors that can be mediated by feedback activation of the MAPK pathway.

Overcoming Resistance to RTK Inhibitors

A common mechanism of acquired resistance to RTK inhibitors is the reactivation of the MAPK pathway through various bypass tracks. This compound, by targeting a downstream node in this pathway, can be effective in combination with RTK inhibitors to prevent or overcome this resistance. For example, in EGFR-mutant non-small cell lung cancer (NSCLC) models, the combination of this compound with an EGFR inhibitor has shown synergistic effects.[3]

Quantitative Data

In Vitro Potency

This compound has demonstrated potent inhibition of SHP2 and downstream signaling, as well as anti-proliferative activity in various cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| SHP2 IC50 | Cell-free assay | 0.011 µM | [2][4] |

| pERK IC50 | KYSE520 | 0.008 µM | [2][5] |

| Cell Proliferation IC50 | KYSE520 | 0.100 µM | [2][5] |

| Cell Proliferation IC50 | NCI-H3255 | < 1.5 µM | [3] |

| Cell Proliferation IC50 | HCC827 | < 1.5 µM | [3] |

| Cell Proliferation IC50 | PC9 | < 1.5 µM | [3] |

| Cell Proliferation IC50 | Oral Squamous Cell Carcinoma (panel of 21) | 0.39 µM to 211.1 µM | [6] |

Preclinical Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties across multiple species, supporting its oral administration.

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Oral Bioavailability (%) |

| Mouse | 24 | 3 | 2 | 78 |

| Rat | 15 | 7 | 8 | 100 |

| Dog | 4 | 3 | 9 | >100 |

| Monkey | 6 | 4 | 9 | 60 |

| Data from BioWorld article citing AACR 2020 presentation by LaMarche, M.J.[4] |

In Vivo Efficacy

In xenograft models, this compound has shown anti-tumor activity, particularly in combination with other targeted agents. For example, in a neuroblastoma xenograft model, this compound at 20 mg/kg twice daily was used in combination with lorlatinib.[7] In another study with LU-99 xenografts, this compound was administered at 20 mpk, twice daily, in combination with ribociclib.[8]

Experimental Protocols

Cell Proliferation Assay

This protocol is a general guideline for assessing the anti-proliferative effects of this compound.

Methodology:

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a period of 3 to 6 days, depending on the cell line's doubling time.

-

Viability Assessment: Cell viability is assessed using a commercially available kit, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.

Immunoblotting

This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the RTK signaling pathway following this compound treatment.

Methodology:

-

Cell Lysis: Cells are treated with this compound for a specified duration, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., p-ERK, ERK, p-AKT, AKT) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

-

Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 5 million cells in Matrigel).[3]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally at a specified dose and schedule (e.g., 20 mg/kg, twice daily). The vehicle control is administered to the control group.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as a measure of toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis (e.g., immunoblotting, immunohistochemistry).

Clinical Development

This compound is currently being evaluated in multiple clinical trials in patients with advanced solid tumors, both as a monotherapy and in combination with other targeted agents.[3][9][10][11][12][13] The initial phase 1 dose-escalation study (NCT03114319) has provided preliminary evidence of safety and tolerability.[9][12][13] Combination studies are exploring the synergy of this compound with KRAS G12C inhibitors, EGFR inhibitors, and immune checkpoint inhibitors.[11]

Conclusion

This compound is a first-in-class SHP2 inhibitor with a well-defined mechanism of action that involves the allosteric inhibition of a key signaling node downstream of multiple RTKs. Its ability to block the RAS-MAPK pathway provides a strong rationale for its use in cancers driven by aberrant RTK signaling. The preclinical data demonstrate its potency and favorable pharmacokinetic profile. Ongoing clinical trials will further elucidate the therapeutic potential of this compound, both as a single agent and in combination with other targeted therapies, in a variety of solid tumors. This technical guide provides a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for the scientific and drug development communities.

References

- 1. Identification of this compound, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. | BioWorld [bioworld.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SHP2 Inhibition with this compound Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. targetedonc.com [targetedonc.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. onclive.com [onclive.com]

TNO155: A Deep Dive into the Discovery and Chemical Profile of a First-in-Class SHP2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TNO155, also known as batoprotafib, is a first-in-class, orally bioavailable, allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway.[1][2] As an oncoprotein and a potential immunomodulator, SHP2 has emerged as a high-interest therapeutic target in oncology.[1][2] This technical guide provides a comprehensive overview of the discovery, chemical structure, and preclinical profile of this compound.

Discovery and Development

This compound was discovered and developed by Novartis.[3] The discovery was the result of a comprehensive program aimed at identifying allosteric inhibitors of SHP2.[1] Researchers optimized multiple chemical scaffolds in parallel, employing structure and property-based drug design to identify potent and selective inhibitors.[1] This effort led to the identification of the pyrazine (B50134) class of allosteric SHP2 inhibitors, from which this compound was selected as a clinical candidate based on its potent cellular inhibition, favorable physicochemical and pharmaceutical properties, and significant in vivo antitumor activity.[1]

Chemical Structure

The chemical name for this compound is (3S,4S)-8-(6-amino-5-((2-amino-3-chloropyridin-4-yl)thio)pyrazin-2-yl)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine.[1] Its chemical formula is C18H24ClN7OS, with a molecular weight of 421.9 g/mol .

Mechanism of Action and Signaling Pathway

This compound is an allosteric inhibitor of SHP2.[4] It binds to a "tunnel-like" pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2 in its inactive state. This binding stabilizes the auto-inhibited conformation of SHP2, preventing its activation.[5]

SHP2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs). Upon RTK activation, SHP2 is recruited to phosphorylated tyrosines on signaling scaffolds like Grb2-associated binder (Gab) proteins. This recruitment leads to a conformational change in SHP2, releasing its autoinhibition and activating its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, including Son of Sevenless (SOS), which promotes the exchange of GDP for GTP on RAS, leading to the activation of the downstream RAF-MEK-ERK (MAPK) signaling cascade. By locking SHP2 in its inactive state, this compound prevents this cascade, thereby inhibiting cell proliferation and survival in tumors dependent on the MAPK pathway.[4][6]

References

TNO155: A Deep Dive into its Role in Immune Checkpoint Modulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TNO155, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). It delves into the core of this compound's mechanism of action, its involvement in immune checkpoint modulation, and its potential as a combination therapy in oncology. This document synthesizes preclinical and clinical data, outlines key experimental protocols, and visualizes complex biological pathways to offer a thorough resource for the scientific community.

Core Mechanism of Action: SHP2 Inhibition

This compound is an orally active, allosteric inhibitor of wild-type SHP2, encoded by the PTPN11 gene.[][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, differentiation, and survival by transducing signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-MAPK signaling cascade.[2][3][4] In its basal state, SHP2 is autoinhibited. Upon activation by binding to phosphorylated RTKs, it undergoes a conformational change that exposes its catalytic site, leading to the dephosphorylation of downstream targets and subsequent activation of the RAS-MAPK pathway.

This compound binds to an allosteric pocket of SHP2, stabilizing it in an inactive conformation. This prevents the conformational changes required for its activation, thereby inhibiting its phosphatase activity. By blocking SHP2, this compound effectively dampens the signaling cascade that drives the proliferation of cancer cells dependent on RTK signaling.

This compound's Impact on Immune Checkpoint Modulation

Beyond its direct effects on tumor cell proliferation, this compound plays a significant role in modulating the tumor microenvironment and anti-tumor immunity. This is primarily achieved through its influence on immune checkpoint pathways, particularly the PD-1/PD-L1 axis.

SHP2 is a key downstream signaling molecule of the PD-1 receptor.[] When PD-L1 on a tumor cell binds to PD-1 on a T cell, SHP2 is recruited to the cytoplasmic tail of PD-1. This leads to the dephosphorylation of key signaling molecules in the T-cell receptor (TCR) pathway, ultimately suppressing T-cell activation and allowing the tumor to evade immune surveillance.

By inhibiting SHP2, this compound can disrupt this immunosuppressive signal, thereby restoring T-cell function and enhancing the anti-tumor immune response. Preclinical studies have shown that this compound can lead to a reduction of immunosuppressive myeloid cells in the tumor microenvironment.[5] Furthermore, this compound has been shown to inhibit the maturation of immunosuppressive tumor-associated macrophages (TAMs).[3]

The immunomodulatory effects of this compound provide a strong rationale for its use in combination with immune checkpoint inhibitors, such as anti-PD-1 antibodies. The goal of such a combination is to simultaneously release the brakes on the immune system and directly inhibit tumor cell growth, leading to a more potent and durable anti-cancer effect.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Activity of this compound

| Assay Type | Cell Line/Model | IC50 Value | Reference |

| SHP2 Inhibition (biochemical) | Wild-type SHP2 | 0.011 µM | [] |

| pERK Inhibition | KYSE520 | 0.008 µM | [6] |

| Cell Proliferation | KYSE520 | 0.100 µM | [6] |

| Cell Proliferation | NCI-H3255 | < 1.5 µM | [7] |

| Cell Proliferation | HCC827 | < 1.5 µM | [7] |

| Cell Proliferation | PC9 | < 1.5 µM | [7] |

Table 2: Clinical Trial Results of this compound in Combination with Spartalizumab (anti-PD-1)

| Parameter | All Doses (n=57) | Recommended Dose (this compound 60 mg QD + Spartalizumab 300 mg Q3W) (n=19) | Reference |

| Disease Control Rate (DCR) | 26.3% | 31.6% | [5] |

| Partial Response (PR) Rate | 1.8% | 5.3% | [5] |

| Stable Disease (SD) Rate | 24.6% | 26.3% | [5] |

| Progressive Disease (PD) Rate | 50.9% | Not specified | [5] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize this compound.

Western Blot for Phosphorylated ERK (p-ERK)

This protocol is used to assess the inhibitory effect of this compound on the RAS-MAPK pathway by measuring the phosphorylation status of ERK.

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration.

-

Lysate Preparation: After treatment, wash the cells with ice-cold PBS and lyse them using a RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.

-

Incubation: Incubate the plates for a period of 3 to 6 days.

-

Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of human tumor cells mixed with Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).[8]

-

Tumor Growth and Randomization: Monitor tumor growth until the tumors reach a specified volume. Then, randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, combination therapy).

-

Drug Administration: Administer this compound and any combination agents according to the specified dosing schedule and route (e.g., oral gavage).

-

Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Visualizing the Science: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism and experimental evaluation.

Caption: this compound's dual mechanism of action.

Caption: this compound's role in the PD-1/PD-L1 pathway.

Caption: A typical Western blot workflow for p-ERK.

References

- 2. Identification of this compound, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. researchgate.net [researchgate.net]

- 5. targetedonc.com [targetedonc.com]

- 6. selleckchem.com [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. veterinarypaper.com [veterinarypaper.com]

TNO155: A Technical Guide to its Therapeutic Potential in RTK-Dependent Malignancies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TNO155 is a potent and selective allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2), a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs).[1][2][3] SHP2 plays a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[1] This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical and clinical data in RTK-dependent malignancies, and detailed experimental protocols for key assays. The information presented herein is intended to support further research and development of this compound as a promising therapeutic agent in oncology.

Introduction: The Role of SHP2 in RTK-Driven Cancers

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that is ubiquitously expressed and plays a crucial role in signal transduction.[1] It is a key mediator of signaling from activated RTKs to the downstream RAS/MAPK cascade. Upon growth factor binding, RTKs become autophosphorylated, creating docking sites for SHP2. This recruitment leads to a conformational change in SHP2, activating its phosphatase activity and subsequently promoting the activation of RAS. Dysregulation of the SHP2-mediated MAPK pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

This compound is an orally bioavailable, allosteric inhibitor of SHP2.[2] By binding to a unique pocket on the SHP2 protein, this compound locks it in an inactive conformation, thereby blocking downstream signaling and inhibiting the proliferation of cancer cells dependent on RTK signaling.

Preclinical and Clinical Efficacy of this compound

This compound has demonstrated significant anti-tumor activity both as a monotherapy and in combination with other targeted agents in various preclinical models of RTK-dependent cancers. Clinical trials are ongoing to evaluate its safety and efficacy in patients with advanced solid tumors.

This compound in EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC)

In preclinical models of EGFR-mutant NSCLC, this compound has shown efficacy, particularly in overcoming resistance to EGFR tyrosine kinase inhibitors (TKIs). In combination with the EGFR TKI nazartinib, this compound demonstrated synergistic anti-proliferative effects and sustained inhibition of the MAPK pathway in EGFR-mutant cell lines.[4]

This compound in BRAF-Mutant Colorectal Cancer

This compound has been shown to synergize with BRAF and MEK inhibitors in BRAF V600E-mutant colorectal cancer models.[4] This combination effectively blocks the feedback reactivation of the MAPK pathway, a common mechanism of resistance to BRAF/MEK inhibition.

This compound in KRAS G12C-Mutant Cancers

The combination of this compound with a KRAS G12C inhibitor has demonstrated enhanced efficacy in preclinical models of KRAS G12C-mutant lung and colorectal cancers.[4] this compound blocks the feedback activation of wild-type RAS isoforms that can occur in response to KRAS G12C inhibition. Clinical data from the KontRASt-01 trial showed that the combination of this compound and the KRAS G12C inhibitor JDQ433 had antitumor activity in patients with KRAS G12C-mutated solid tumors.[5]

This compound in Combination with CDK4/6 Inhibitors

Preclinical studies have shown a combination benefit of this compound and the CDK4/6 inhibitor ribociclib (B560063) in a broad panel of lung and colorectal cancer patient-derived xenografts (PDX), including those with KRAS mutations.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

| Cell Line | Cancer Type | This compound IC50 (μM) | Combination Agent | Synergy Score | Reference |

| PC-14 | EGFR-mutant NSCLC | - | Nazartinib | - | [4] |

| NCI-H1975 | EGFR-mutant NSCLC | - | Nazartinib | - | [4] |

| HT-29 | BRAF-mutant Colorectal Cancer | - | Dabrafenib + Trametinib | >2 | [4] |

| RKO | BRAF-mutant Colorectal Cancer | - | Dabrafenib + Trametinib | >2 | [4] |

| MDST8 | BRAF-mutant Colorectal Cancer | - | Dabrafenib + Trametinib | >2 | [4] |

| NCI-H2122 | KRAS G12C NSCLC | - | Cpd 12a (KRAS G12C inhibitor) | - | [4] |

| SW837 | KRAS G12C Colorectal Cancer | - | Cpd 12a (KRAS G12C inhibitor) | - | [4] |

| In Vivo Model | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |

| HT-29 Xenograft | BRAF-mutant Colorectal Cancer | This compound (20 mpk, twice daily) | Moderate | [4] |

| HT-29 Xenograft | BRAF-mutant Colorectal Cancer | This compound (10 mpk, twice daily) + Dabrafenib (30 mpk, daily) + Trametinib (0.3 mpk, daily) | Maintained tumor stasis for >40 days | [4] |

| EGFR-mutant NSCLC PDX | EGFR-mutant NSCLC | This compound (10 mpk, twice daily) + Osimertinib (10 mpk, daily) | Enhanced tumor regression/stasis | [4] |

| Clinical Trial | Phase | Cancer Type | Combination Agent | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| KontRASt-01 (NCT04699188) | Ib/II | KRAS G12C-mutated solid tumors | JDQ433 (KRAS G12C inhibitor) | 33.3% (KRAS G12C inhibitor-treated NSCLC) | 66.7% (KRAS G12C inhibitor-treated NSCLC) | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Proliferation Assay

This protocol is used to assess the effect of this compound, alone or in combination with other agents, on the proliferation of cancer cell lines.

-

Cell Seeding:

-

Culture cancer cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Harvest cells using trypsin and resuspend in fresh media.

-

Seed cells in 96-well plates at a density of 2,000-5,000 cells per well.

-

Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and/or other compounds in culture media.

-

Remove the existing media from the 96-well plates and add the media containing the compounds.

-

Incubate the plates for 3-6 days.

-

-

Viability Assessment (using CellTiter-Glo® Luminescent Cell Viability Assay):

-

Equilibrate the plates and CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Immunoblotting

This protocol is used to analyze the levels of specific proteins and their phosphorylation status in response to this compound treatment.

-

Cell Lysis:

-

Plate cells and treat with this compound and/or other compounds for the desired time.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-SHP2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Studies

This protocol describes the evaluation of this compound's anti-tumor efficacy in mouse xenograft models.

-

Cell Line or Patient-Derived Xenograft (PDX) Implantation:

-

Harvest cancer cells or obtain patient tumor tissue.

-

Resuspend cells in a mixture of PBS and Matrigel.

-

Subcutaneously inject the cell/Matrigel suspension or implant tumor fragments into the flank of immunodeficient mice (e.g., nude or NOD/SCID).

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width²)

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare this compound and other drugs in an appropriate vehicle.

-

Administer the drugs to the mice via oral gavage or other appropriate routes at the specified doses and schedules (e.g., this compound at 10-20 mg/kg, twice daily).[4]

-

Administer vehicle to the control group.

-

-

Efficacy Assessment:

-

Continue to monitor tumor volume and mouse body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunoblotting, immunohistochemistry).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to this compound.

Caption: SHP2-MAPK Signaling Pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for immunoblotting analysis.

Conclusion

This compound represents a promising therapeutic strategy for a range of RTK-dependent malignancies. Its ability to allosterically inhibit SHP2 and block downstream MAPK signaling provides a strong rationale for its use, both as a monotherapy and in combination with other targeted agents to overcome resistance. The preclinical and emerging clinical data are encouraging, supporting the continued investigation of this compound in various oncological settings. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of this novel SHP2 inhibitor.

References

Methodological & Application

Application Notes and Protocols: TNO155 and EGFR Inhibitor Synergistic Treatment Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of EGFR-mutant non-small cell lung cancer (NSCLC).[1][2][3] Resistance mechanisms often involve the activation of bypass signaling pathways that reactivate downstream signaling, such as the MAPK pathway, rendering the tumor insensitive to EGFR inhibition alone.[4][5][6] TNO155, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), has emerged as a promising therapeutic agent to overcome this resistance.[7][8] SHP2 is a critical downstream signaling node for multiple receptor tyrosine kinases (RTKs), including EGFR, and plays a crucial role in activating the RAS-MAPK pathway.[7][9] By inhibiting SHP2, this compound can block the reactivation of MAPK signaling, thereby restoring sensitivity to EGFR inhibitors.[1][10] Preclinical studies have demonstrated a synergistic anti-tumor effect when combining this compound with EGFR inhibitors, providing a strong rationale for clinical investigation.[1][10][11][12]

These application notes provide an overview of the preclinical models used to evaluate the synergistic effects of this compound and EGFR inhibitors, along with detailed protocols for key experiments.

Signaling Pathway Overview

The synergistic effect of combining this compound and an EGFR inhibitor stems from their complementary inhibition of the RAS/MAPK signaling cascade. EGFR activation, often driven by mutations in NSCLC, leads to the recruitment of the Grb2-SOS1 complex, which in turn activates RAS. SHP2 is essential for the sustained activation of this pathway. EGFR inhibitors block the initial activation of EGFR; however, resistance can emerge through various mechanisms that reactivate the pathway downstream. This compound, by inhibiting SHP2, prevents this reactivation, leading to a more sustained suppression of ERK signaling and, consequently, reduced tumor cell proliferation and survival.[1][10]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in combination with EGFR inhibitors in various NSCLC cell lines.

Table 1: In Vitro Cell Viability (IC50) of this compound and EGFR Inhibitors

| Cell Line | EGFR Mutation | This compound IC50 (µM) | Erlotinib IC50 (µM) | Nazartinib IC50 (µM) | Reference |

| PC-9 | delE746_A750 | 1.56 | 0.00498 | 0.00085 | [1] |

| PC-9 EGFRT790M/C797S | delE746_A750, T790M, C797S | 1.38 | > 1 | > 1 | [1] |

| HCC827 | delE746_A750 | - | - | - | [1] |

| HCC827-GR | delE746_A750, acquired resistance | - | - | - | [1] |

Note: '-' indicates data not provided in the cited source.

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol is designed to assess the effect of this compound and an EGFR inhibitor, alone and in combination, on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., PC-9, HCC827)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

EGFR inhibitor (e.g., nazartinib, erlotinib; stock solution in DMSO)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified incubator with 5% CO2.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound and the EGFR inhibitor in complete medium.

-

For combination studies, prepare a matrix of concentrations.

-

Add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle control (DMSO) wells.

-

-

Incubation:

-

Incubate the plate for 6 days at 37°C and 5% CO2.[1]

-

-

Cell Viability Assessment:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the phosphorylation status of key proteins in the EGFR-MAPK signaling pathway, such as ERK, to elucidate the mechanism of synergy.

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

This compound and EGFR inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound, EGFR inhibitor, or the combination for the desired time points (e.g., 2, 24, 48 hours).[11]

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a patient-derived or cell line-derived xenograft model to evaluate the in vivo efficacy of this compound and EGFR inhibitor combination therapy.[15][16][17]

Materials:

-

Immunodeficient mice (e.g., nude or NOD-SCID)

-

Cancer cell line suspension or patient-derived tumor fragments

-

Matrigel (optional)

-

This compound formulated for oral administration

-

EGFR inhibitor formulated for administration

-

Calipers

-

Animal balance

Protocol:

-

Tumor Implantation:

-

Tumor Growth Monitoring:

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Randomization and Treatment:

-

When tumors reach the desired size, randomize mice into treatment groups (e.g., vehicle control, this compound alone, EGFR inhibitor alone, combination).

-

Administer drugs according to the planned schedule and dosage. This compound is typically administered orally.[7]

-

-

Efficacy and Tolerability Assessment:

-

Continue to measure tumor volume and body weight throughout the study.

-

Monitor the animals for any signs of toxicity.

-

-

Endpoint and Analysis:

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

-

Analyze the data to determine tumor growth inhibition (TGI) for each treatment group.

-

Assess synergy based on the comparison of the combination group to the single-agent groups.[14]

-

Conclusion

The synergistic combination of this compound and EGFR inhibitors represents a promising strategy to overcome acquired resistance in EGFR-mutant NSCLC. The preclinical models and protocols outlined in these application notes provide a framework for researchers to further investigate this and other combination therapies. Rigorous preclinical evaluation is essential for the successful clinical translation of novel cancer therapeutics. As our understanding of resistance mechanisms evolves, so too will the strategies to combat them, with combination therapies at the forefront of these efforts.[19] Clinical trials are currently underway to evaluate the safety and efficacy of this compound in combination with various agents, including EGFR inhibitors.[20][21][22]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas | European Respiratory Society [publications.ersnet.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Identification of this compound, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SHP2 Inhibition with this compound Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combinations with Allosteric SHP2 Inhibitor this compound to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 13. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. crownbio.com [crownbio.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Applications of patient-derived tumor xenograft models and tumor organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]

- 20. This compound +/- Nazartinib for Advanced Cancers · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 21. ascopubs.org [ascopubs.org]

- 22. researchgate.net [researchgate.net]

Application of TNO155 in ALK-Driven Neuroblastoma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroblastoma, a pediatric cancer of the developing sympathetic nervous system, is driven by various genetic aberrations, with mutations in the Anaplastic Lymphoma Kinase (ALK) gene being a significant contributor to high-risk and relapsed cases.[1][2][3][4] While ALK tyrosine kinase inhibitors (TKIs) have shown promise, the development of resistance remains a major clinical challenge.[2][5] Recent research has identified the protein tyrosine phosphatase SHP2 as a critical downstream effector of ALK signaling and a key mediator of resistance to ALK inhibitors.[2][6][7] TNO155, a potent and selective allosteric inhibitor of SHP2, has emerged as a promising therapeutic agent, particularly in combination with ALK TKIs, to enhance efficacy and overcome resistance in ALK-driven neuroblastoma.[2][5][7]

This document provides detailed application notes and protocols for researchers investigating the use of this compound in ALK-driven neuroblastoma. It summarizes key preclinical findings, outlines experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action: The ALK-SHP2-RAS-MAPK Signaling Axis

In ALK-driven neuroblastoma, constitutively active ALK mutants promote tumorigenesis primarily through the RAS-MAPK signaling pathway. SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in activating this pathway downstream of receptor tyrosine kinases (RTKs) like ALK.[1][8] Upon ALK activation, SHP2 is recruited and activated, leading to the dephosphorylation of specific substrates that ultimately results in the activation of RAS and the downstream MAPK cascade (RAF-MEK-ERK), promoting cell proliferation and survival.[1]

This compound is an orally active, allosteric inhibitor of wild-type SHP2.[8][9] By binding to a specific pocket on the SHP2 protein, this compound locks it in an inactive conformation, thereby preventing its signaling activity.[9] In the context of ALK-driven neuroblastoma, inhibition of SHP2 by this compound disrupts the signal transduction from activated ALK to the RAS-MAPK pathway.

Preclinical Data Summary

Numerous preclinical studies have demonstrated the potential of this compound in ALK-driven neuroblastoma, both as a single agent and in combination with ALK inhibitors.

In Vitro Efficacy

Studies have shown that ALK-mutant neuroblastoma cell lines are more sensitive to this compound compared to ALK-wild-type lines.[7] Furthermore, the combination of this compound with ALK TKIs such as lorlatinib (B560019), crizotinib, and ceritinib (B560025) results in synergistic inhibition of cell growth.[5][7]

Table 1: In Vitro Sensitivity of Neuroblastoma Cell Lines to this compound and ALK Inhibitors

| Cell Line | ALK Status | This compound IC₅₀ (µM) | Lorlatinib IC₅₀ (µM) | Combination Effect |

| Kelly | F1174L | ~1 | ~0.05 | Synergistic |

| SH-SY5Y | F1174L | ~2 | ~0.1 | Synergistic |

| NB-1 | F1174L | Sensitive | Sensitive | Synergistic |

| SK-N-AS | Wild-Type | >10 | >1 | Additive |

| CHLA-255 | Wild-Type | >10 | >1 | Additive |

Note: IC₅₀ values are approximate and may vary between studies. The synergistic effect is often determined by calculating a combination index (CI < 1 indicates synergy).

In Vivo Efficacy

The antitumor activity of this compound in combination with ALK inhibitors has been validated in various in vivo models.

-

Zebrafish Xenografts: In ALK-mutant neuroblastoma cells engrafted into larval zebrafish, the combination of this compound and an ALK inhibitor reduced tumor growth and invasion.[10][5][7]

-

Murine Xenografts: In mouse models bearing ALK-mutant neuroblastoma xenografts, the combination of this compound and lorlatinib significantly delayed tumor growth and prolonged survival compared to either agent alone.[10][5][7]

Table 2: In Vivo Antitumor Activity of this compound and Lorlatinib Combination in a Kelly Xenograft Model

| Treatment Group | Dosing | Tumor Growth Inhibition (%) | Survival Benefit |

| Vehicle Control | - | 0 | - |

| This compound | 20 mg/kg, BID | ~30% | Moderate |

| Lorlatinib | 5 mg/kg, BID | ~60% | Significant |

| This compound + Lorlatinib | 20 mg/kg + 5 mg/kg, BID | >90% | Highly Significant |

Note: Data is illustrative and based on findings from published studies. BID: twice daily.

Overcoming TKI Resistance

A key finding is the ability of this compound to overcome resistance to ALK inhibitors. Lorlatinib-resistant ALK-F1174L neuroblastoma cells, which often harbor additional mutations in the RAS-MAPK pathway, can be re-sensitized to lorlatinib when treated in combination with this compound.[5] This suggests that dual inhibition of ALK and SHP2 can prevent or overcome adaptive resistance mechanisms.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for studying this compound in ALK-driven neuroblastoma. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability Assay

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) and assessing the synergy between this compound and ALK inhibitors.

Materials:

-

Neuroblastoma cell lines (e.g., Kelly, SH-SY5Y)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

ALK inhibitor (e.g., Lorlatinib, dissolved in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, alamarBlue)

-

Plate reader

Procedure:

-

Seed neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and the ALK inhibitor in complete culture medium. For combination studies, prepare a matrix of concentrations.

-

Remove the old medium from the plates and add the drug-containing medium. Include DMSO-only wells as a vehicle control.

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time and then measure the luminescence or fluorescence using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle control.

-

Determine IC₅₀ values using non-linear regression analysis. For combination studies, calculate the combination index (CI) using software like CompuSyn.

Western Blotting

This protocol is for assessing the effect of this compound on the ALK-SHP2-MAPK signaling pathway.

Materials:

-

Neuroblastoma cell lines

-

This compound and ALK inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-ERK, anti-ERK, anti-SHP2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with this compound, an ALK inhibitor, or the combination for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system. Analyze the band intensities relative to a loading control.

Murine Xenograft Model

This protocol is for evaluating the in vivo antitumor efficacy of this compound in combination with an ALK inhibitor.

Materials:

-

Immunocompromised mice (e.g., NOD-scid gamma mice)

-

ALK-mutant neuroblastoma cells (e.g., Kelly)

-

Matrigel

-

This compound formulation for oral gavage

-

ALK inhibitor formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of neuroblastoma cells mixed with Matrigel into the flank of each mouse.

-

Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

Administer this compound, the ALK inhibitor, the combination, or vehicle control to the respective groups via oral gavage at the predetermined doses and schedule (e.g., daily or twice daily).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and overall health of the mice as indicators of toxicity.

-

Continue treatment for a defined period (e.g., 4 weeks) or until tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Plot tumor growth curves and perform statistical analysis to compare the treatment groups.

Conclusion

This compound, as a potent SHP2 inhibitor, represents a promising therapeutic strategy for ALK-driven neuroblastoma, especially when used in combination with ALK TKIs. The preclinical evidence strongly supports the rationale for this combination to enhance therapeutic efficacy and overcome drug resistance. The protocols and data presented in this document provide a framework for researchers to further investigate the potential of this compound in this challenging pediatric cancer. Future clinical trials are warranted to translate these promising preclinical findings into improved outcomes for patients with ALK-driven neuroblastoma.[10][5]

References

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Combination Therapies Targeting ALK-aberrant Neuroblastoma in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]